Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-
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Overview
Description
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- is a chemical compound characterized by its unique structure, which includes a benzenamine moiety linked to a 5,6-dihydro-1,4-dioxin-2-yl group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- typically involves the reaction of benzenamine with 5,6-dihydro-1,4-dioxin-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but lacking the 5,6-dihydro-1,4-dioxin-2-yl group.
N-Phenylmethyleneamine: Similar in structure but with different substituents on the aromatic ring.
N-Benzylideneaniline: Another related compound with a different substituent pattern.
Uniqueness
Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]- is unique due to the presence of the 5,6-dihydro-1,4-dioxin-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61564-97-4 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-dioxin-5-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C11H11NO2/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-14-11/h1-5,8-9H,6-7H2 |
InChI Key |
JKTUEFWXTIOZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CO1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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